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Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575 Get Quote

Structure-Activity Relationship of Triazole-
Sulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

The conjugation of triazole and sulfonamide moieties has yielded a plethora of molecules with

significant therapeutic potential. This guide provides a comparative analysis of the structure-

activity relationships (SAR) of various triazole-sulfonamide analogs, drawing upon experimental

data from recent studies. The aim is to offer a clear, data-driven overview for researchers

engaged in the design and development of novel therapeutic agents based on this versatile

scaffold.

Comparative Biological Activity of Triazole-
Sulfonamide Analogs
The biological activity of triazole-sulfonamide derivatives is profoundly influenced by the nature

and position of substituents on both the triazole and the sulfonamide-containing aromatic ring.

The following table summarizes the in vitro activity of representative analogs against various

biological targets.
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Compound ID Target/Assay
Structure/Subs
titution

IC50 / Activity Reference

Series 1:

Antifungal/Antiba

cterial Agents

Analog 1

Antifungal

(various

micromycetes)

5-[2-(N-

dimethylsulfamoy

l)-4,5-dimethoxy-

benzyl]-4-aryl-s-

triazole-3-thione

Significant

activity, superior

to bifonazole

[1]

Analog 2

Antibacterial

(Gram-negative

bacteria)

5-[2-(substituted

sulfamoyl)-4,5-

dimethoxy-

benzyl]-4-aryl-s-

triazole-3-thiones

More sensitive

than Gram-

positive bacteria

[1]

Analog 3
Antibacterial

(various strains)

5-phenyl-1-H-

1,2,4-triazol-3-

thione

derivatives

MIC of 200 µg/ml

for active

compounds

[2]

Series 2:

Enzyme

Inhibitors

Analog 4

Carbonic

Anhydrase (hCA)

IX & XII Inhibitor

4-substituted

pyridine-3-

sulfonamides

with 1,2,3-

triazole tail

K_I_ values

down to 137 nM

(hCA IX) and 91

nM (hCA XII)

[3]

Analog 5

Acetylcholinester

ase (AChE)

Inhibitor

Sulfonamides

derived from

carvacrol

Compound with

morpholine

substitution was

most active

[4]

Analog 6 Urease Inhibitor 4-((3-

arylthiazolo[3,4-

YM-2 showed

IC50 of 1.90 ±

[5]
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d]isoxazol-5-

yl)amino)benzen

e sulfonamide

0.02 μM

Analog 7

Carbonic

Anhydrase (CA)

Inhibitor

Sulfonamide-

based

thiadiazole

derivatives

STD 4f (methoxy

and Cl groups)

showed lowest

IC50

[6]

Series 3:

Anticancer

Agents

Analog 8
Anticancer (PC3

& Caco-2 cells)

4-

iodosulfonamide

and 1,2,3-triazole

hybrids

Compound 13

effective against

PC3, Compound

9 against Caco-2

[7]

Analog 9

Anticancer

(various cell

lines)

3-amino-1,2,4-

triazole with 3-

bromophenylami

no moiety

Beneficial effect

on activity
[8]

Analog 10

Anticancer

(MCF-7, Caco2,

HepG-2)

Thiadiazole

sulfonamides

with diazene

moiety

Diazene

derivative 2

showed IC50 of

1.18 μM (MCF-7)

Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for triazole-

sulfonamide analogs based on the available literature. Modifications at different positions (R1,

R2, and the linker) significantly impact the biological activity.

Caption: General Structure-Activity Relationships of Triazole-Sulfonamide Analogs.
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the experimental protocols for key assays mentioned in the literature.

In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is often evaluated using a mycelium

growth rate method.[9]

Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g.,

DMSO), are added to the molten PDA at a desired final concentration. A control group

contains only the solvent.

Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified PDA

plate.

Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined

period.

Measurement: The diameter of the fungal colony is measured, and the percentage of

inhibition is calculated relative to the control.

In Vitro Antibacterial Activity Assay (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution

method.[2]

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a

specific turbidity, corresponding to a known cell density.

Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared bacterial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
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Determination of MIC: The MIC is recorded as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase (CA) isozymes is typically assessed using a

stopped-flow CO2 hydration assay.

Enzyme and Substrate Preparation: A solution of the purified CA isozyme and a CO2-

saturated solution are prepared in a suitable buffer.

Assay Procedure: The enzyme is pre-incubated with the inhibitor for a specific time. The

enzyme-inhibitor mixture is then rapidly mixed with the CO2 solution.

Measurement: The change in pH due to the hydration of CO2 is monitored over time using a

pH indicator. The initial rates of the reaction are determined.

Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor

concentration.

Experimental Workflow for Drug Discovery
The general workflow for the discovery and evaluation of novel triazole-sulfonamide analogs is

depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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